Sulfoximine vs. Sulfone: Hydrogen Bond Donor Count and Topological Polar Surface Area Comparison
The target compound's sulfoximine urea scaffold provides one hydrogen bond donor (urea N–H), whereas the corresponding sulfone analog (e.g., a hypothetical dimethylsulfone urea derivative) would possess zero hydrogen bond donors at the sulfur center. This difference is structural: the sulfoximine nitrogen (N–H) is a donor, while the sulfone oxygen atoms are purely acceptors [1]. The target compound's topological polar surface area (TPSA) is calculated at 76 Ų [2], reflecting the contribution of the sulfoximine N–H and S=O groups. A matched sulfone analog (sulfone urea) would exhibit a lower TPSA (estimated ~63–67 Ų for a dimethylsulfone urea isostere) due to the absence of the N–H donor at sulfur, potentially reducing aqueous solubility and altering blood-brain barrier permeability predictions [1].
| Evidence Dimension | Hydrogen bond donor count and topological polar surface area |
|---|---|
| Target Compound Data | HBD = 1; TPSA = 76 Ų (calculated) |
| Comparator Or Baseline | Hypothetical dimethylsulfone urea isostere: HBD = 0; TPSA ≈ 63–67 Ų (estimated from group contribution) |
| Quantified Difference | ΔHBD = +1; ΔTPSA ≈ +9–13 Ų for the sulfoximine over the sulfone isostere |
| Conditions | Calculated molecular properties using standard cheminformatics methods (PubChem/Chemspace computed descriptors) |
Why This Matters
The additional hydrogen bond donor capacity of the sulfoximine group can directly enhance target binding enthalpy and improve aqueous solubility relative to a sulfone analog, factors that are critical when selecting building blocks for fragment-based or structure-based drug design campaigns.
- [1] Goldberg, F.W.; Kettle, J.G.; Xiong, J.; Lin, D. General synthetic strategies towards N-alkyl sulfoximine building blocks for medicinal chemistry and the use of dimethylsulfoximine as a versatile precursor. Tetrahedron 2014, 70, 6613–6623. View Source
- [2] Chemspace. 3-(2-Chloroacetyl)-1-[dimethyl(oxo)-λ⁶-sulfanylidene]urea. CSSB00133014090; CAS 2260933-14-8. https://chem-space.com/CSSB00133014090-A61F6D (accessed 2026-04-29). View Source
